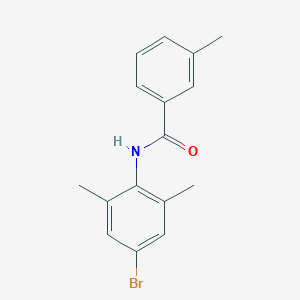![molecular formula C21H16N2O3 B238797 N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzamide](/img/structure/B238797.png)
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzamide is a chemical compound that has recently gained attention in the scientific community. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
科学的研究の応用
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzamide has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been found to exhibit anticancer activity by inhibiting the proliferation of cancer cells. In biochemistry, it has been shown to have antioxidant properties and can scavenge free radicals. In material science, this compound has been used as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzamide is not fully understood. However, studies have suggested that it inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, it has been shown to have anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of using N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzamide in lab experiments is its ability to inhibit the proliferation of cancer cells. This makes it a potential candidate for the development of anticancer drugs. Another advantage is its antioxidant activity, which makes it useful in the study of oxidative stress. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzamide. One direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of its potential as an anticancer drug and its mechanism of action. Additionally, further studies are needed to explore its antioxidant and anti-inflammatory properties and its potential applications in material science.
合成法
The synthesis of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzamide involves a multistep process that includes the reaction of 2-amino-4-methylbenzoic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-hydroxybenzoxazole in the presence of triethylamine to yield the desired product.
特性
分子式 |
C21H16N2O3 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H16N2O3/c1-13-6-8-14(9-7-13)20(25)22-15-10-11-18(24)16(12-15)21-23-17-4-2-3-5-19(17)26-21/h2-12,23H,1H3,(H,22,25)/b21-16+ |
InChIキー |
JRFJMZFVMLKKDM-LTGZKZEYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C/C(=C\3/NC4=CC=CC=C4O3)/C(=O)C=C2 |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C3NC4=CC=CC=C4O3)C(=O)C=C2 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C3NC4=CC=CC=C4O3)C(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)

![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)

![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)

![N-{2-methyl-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B238760.png)
![3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238765.png)

